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Compound of Interest

Compound Name: 4-Cyclopropylbenzaldehyde

Cat. No.: B1279468

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the aromatic
aldehyde, 4-cyclopropylbenzaldehyde. The document summarizes expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines
generalized experimental protocols for acquiring such data, and presents a logical workflow for
spectroscopic analysis. This information is critical for the identification, characterization, and
quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for 4-
cyclopropylbenzaldehyde. Due to the limited availability of fully assigned public data, some
values are based on analysis of similar compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

Solvent: CDCIs, Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~9.95 S 1H Aldehyde (-CHO)
~7.78 d 2H Aromatic (H-2, H-6)
~7.15 d 2H Aromatic (H-3, H-5)
~1.95 m 1H Cyclopropyl (CH)
~1.10 m 2H Cyclopropyl (CHz2)
~0.80 m 2H Cyclopropyl (CH2)
13C NMR (Carbon-13) NMR Data
Solvent: CDCIs, Frequency: 101 MHz
Chemical Shift (8) ppm Assignment

~192.0 Aldehyde (C=0)
~152.0 Aromatic (C-4)
~134.5 Aromatic (C-1)
~130.0 Aromatic (C-2, C-6)
~129.0 Aromatic (C-3, C-5)
~15.0 Cyclopropyl (CH)
~11.0 Cyclopropyl (CH2)

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H Stretch

) Aldehyde C-H Stretch (Fermi
~2820, ~2720 Medium

doublet)

~1700 Strong Carbonyl (C=0) Stretch
~1600, ~1480 Medium Aromatic C=C Stretch
~1020 Medium Cyclopropyl C-C Stretch

Mass Spectrometry (MS)

lonization Method: Electron lonization (EI)

m/z Relative Intensity (%) Assignment

146 ~80 [M]* (Molecular lon)
145 ~100 [M-H]* (Base Peak)
117 ~60 [M-CHOJ*

91 ~40 [C7H7]* (Tropylium ion)
65 ~30 [CsHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters should be optimized for the specific sample and

spectrometer.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 4-cyclopropylbenzaldehyde in
about 0.7 mL of deuterated chloroform (CDCls).

e Instrument: A 400 MHz (or higher) NMR spectrometer.
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» 'H NMR Acquisition:

o

Acquire a one-dimensional proton spectrum.

[¢]

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 8-16 scans.

[¢]

Process the data with Fourier transformation, phase correction, and baseline correction.

o

Reference the spectrum to the residual solvent peak of CDCls at 7.26 ppm.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for
adequate signal-to-noise ratio.

o Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: As 4-cyclopropylbenzaldehyde is a liquid at room temperature, a thin
film can be prepared by placing a drop of the neat liquid between two potassium bromide
(KBr) or sodium chloride (NaCl) plates.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the clean KBr/NacCl plates.

[¢]

Place the sample plates in the spectrometer and acquire the sample spectrum.

[e]

Typically, 16-32 scans are co-added at a resolution of 4 cm™1.

o

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

e Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
o Data Acquisition:

o lonize the sample using a standard electron energy of 70 eV.

o Scan a mass range appropriate for the compound, for example, m/z 40-200.

o The resulting mass spectrum will show the molecular ion and various fragment ions.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectroscopic data for
a compound like 4-cyclopropylbenzaldehyde.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Cyclopropylbenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279468#4-cyclopropylbenzaldehyde-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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